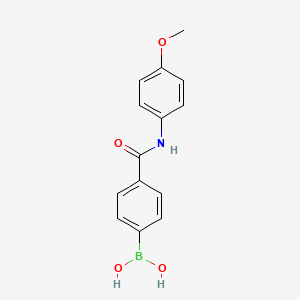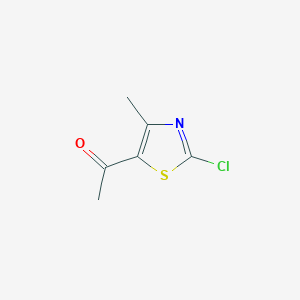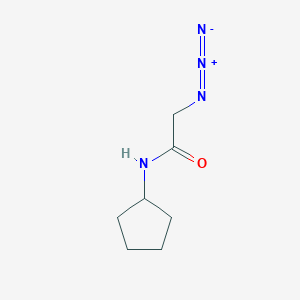
4-(4-bromobutyl)oxane
Overview
Description
4-(4-bromobutyl)oxane is an organic compound with the molecular formula C9H17BrO It is a derivative of tetrahydropyran, featuring a bromobutyl group attached to the tetrahydropyran ring
Mechanism of Action
Target of Action
Brominated compounds like this are often used in the synthesis of various pharmaceuticals and other organic compounds, suggesting that its targets could be diverse depending on the specific context of its use .
Mode of Action
The mode of action of 4-(4-bromobutyl)oxane is primarily through its bromine atom. The bromine atom is a good leaving group, which means it can easily be replaced by other groups in a chemical reaction . This property makes this compound a versatile intermediate in organic synthesis .
Biochemical Pathways
As a brominated compound, it may participate in various organic reactions, potentially affecting multiple biochemical pathways depending on the context of its use .
Pharmacokinetics
As a small organic molecule, it is likely to have good bioavailability .
Result of Action
As a brominated compound, it is likely to be involved in the synthesis of various organic compounds, potentially leading to a wide range of effects depending on the specific compounds synthesized .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the bromine atom . Additionally, the presence of other reactive species can also influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromobutyl)oxane typically involves the reaction of tetrahydropyran with 1,4-dibromobutane. The reaction is carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and cost-effectiveness. The product is typically purified using large-scale distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(4-bromobutyl)oxane undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming tetrahydro-2H-pyran.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include alcohols and ketones.
Reduction: The major product is tetrahydro-2H-pyran.
Scientific Research Applications
4-(4-bromobutyl)oxane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
4-bromomethyltetrahydropyran: Similar in structure but with a shorter bromomethyl group.
2-(4-bromobutoxy)tetrahydro-2H-pyran: Contains an ether linkage instead of a direct bromobutyl group.
Uniqueness
4-(4-bromobutyl)oxane is unique due to its specific bromobutyl substitution, which imparts distinct reactivity and properties compared to other brominated tetrahydropyran derivatives. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
4-(4-bromobutyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO/c10-6-2-1-3-9-4-7-11-8-5-9/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJKARAZSGMQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,2,4]Triazolo[4,3-a]pyridin-6-amine](/img/structure/B1466015.png)






![5-[4-(Biphenyl-4-yloxymethyl)phenyl]-1h-tetrazole](/img/structure/B1466028.png)


![1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1466032.png)
![2,6-dibromothieno[2,3-f][1]benzothiole](/img/structure/B1466033.png)
